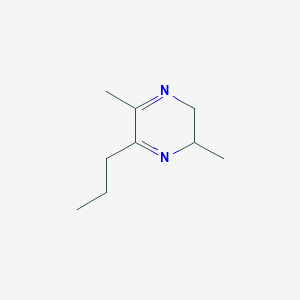![molecular formula C15H27N4O7P B12571098 N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine CAS No. 180894-18-2](/img/structure/B12571098.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine is a complex organic compound with the molecular formula C15H27N4O7P. This compound is notable for its unique structure, which includes a phosphoryl group bonded to both L-histidyl and L-serine residues. It is used in various scientific research applications due to its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine typically involves the reaction of L-histidine and L-serine with a phosphorylating agent. One common method includes the use of bis(propan-2-yl)phosphorochloridate as the phosphorylating agent. The reaction is carried out under controlled conditions, often in an anhydrous solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered phosphoryl groups.
Substitution: New compounds where the propan-2-yl groups are replaced by other functional groups.
Scientific Research Applications
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biochemical marker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. This compound can modulate signaling pathways, particularly those involving serine and histidine residues, impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-alanine
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-threonine
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-tyrosine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine is unique due to its specific combination of L-histidyl and L-serine residues, which confer distinct biochemical properties. This combination allows it to participate in unique phosphorylation reactions and interact with specific molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
180894-18-2 |
|---|---|
Molecular Formula |
C15H27N4O7P |
Molecular Weight |
406.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[di(propan-2-yloxy)phosphorylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H27N4O7P/c1-9(2)25-27(24,26-10(3)4)19-12(5-11-6-16-8-17-11)14(21)18-13(7-20)15(22)23/h6,8-10,12-13,20H,5,7H2,1-4H3,(H,16,17)(H,18,21)(H,19,24)(H,22,23)/t12-,13-/m0/s1 |
InChI Key |
MKXRKTKBFHZOJI-STQMWFEESA-N |
Isomeric SMILES |
CC(C)OP(=O)(N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


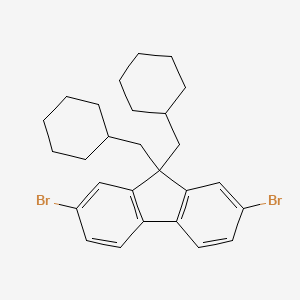
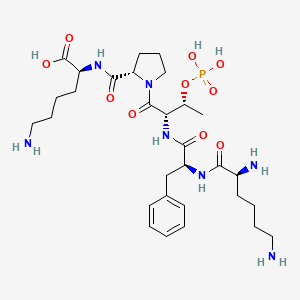
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
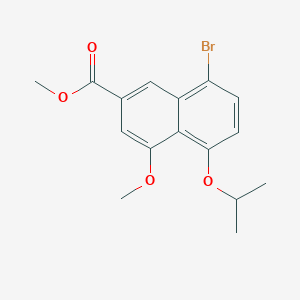

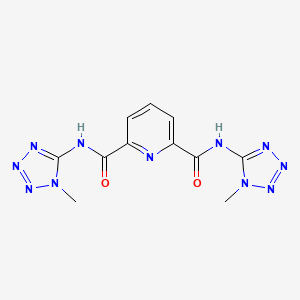
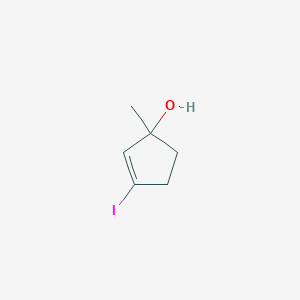
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
